Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate
Overview
Description
Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate is a useful research compound. Its molecular formula is C7H12O3S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Agents and ACE Inhibitors
- This compound has been investigated in the synthesis of antihypertensive agents, specifically as potent angiotensin converting enzyme (ACE) inhibitors. These inhibitors have been shown to lower blood pressure effectively in hypertensive rats. The study highlights the importance of the structural configuration in influencing ACE activity, especially changes in the alpha-methyl group and S-acetyl group (McEvoy, Lai, & Albright, 1983).
Biocatalysis in Hypertension Drug Production
- The compound is also significant as a chiral intermediary in the production of certain hypertension drugs like captopril. Enzymatic hydrolysis methods using specific bacteria have been studied for its production, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Ko & Chu, 2004).
Nonsteroidal Antiandrogens
- Research includes the synthesis of nonsteroidal antiandrogens where derivatives of this compound have been tested for antiandrogen activity. These compounds are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Enzymatic Hydrolysis for Captopril Building Block
- Its enzymatic hydrolysis has been studied for the production of (S)-3-acetylthio-2-methylpropionic acid, a key building block of the drug captopril, showcasing its importance in pharmaceutical synthesis (Tai, Huang, Huang, & Shih, 1993).
Asymmetric Synthesis
- The compound plays a role in the asymmetric synthesis of chiral esters, which are crucial in various chemical and pharmaceutical processes. This includes the synthesis of Roche ester and its derivatives, emphasizing the significance of enantioselectivity in chemical synthesis (Qiu et al., 2009).
Novel Amidase for Pharmaceutical Synthesis
- The discovery and characterization of a novel amidase from bacteria that can efficiently synthesize enantiomerically pure variants of this compound further demonstrate its importance in pharmaceutical applications (Wu, Zheng, Tang, & Zheng, 2017).
Properties
IUPAC Name |
methyl (2R)-3-acetylsulfanyl-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXYWRPJDYJIPT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CSC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448010 | |
Record name | Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86961-07-1 | |
Record name | Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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